REACTION_SMILES
|
[CH3:31][C:32](=[O:33])[O-:34].[CH3:40][C:41](=[O:42])[OH:43].[F:15][c:16]1[cH:17][cH:18][cH:20][cH:21][c:22]1[CH:23]=[O:19].[F:1][c:2]1[c:3]([CH:8]=[C:9]([CH2:10][CH3:11])[N+:12]([O-:13])=[O:14])[cH:4][cH:5][cH:6][cH:7]1.[N+:24]([CH2:25][CH2:26][CH3:27])([O-:28])=[O:29].[NH4+:30].[Na+:35].[OH:36][C:37](=[O:38])[O-:39]>>[F:1][c:2]1[c:3]([CH2:8][C:9]([CH2:10][CH3:11])=[O:19])[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=Cc1ccccc1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)Cc1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |